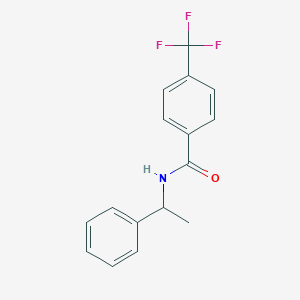
3-bromo-N-cyclooctylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-cyclooctylbenzenesulfonamide, also known as BOS-102, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-bromo-N-cyclooctylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance and ion transport in the body. By inhibiting this enzyme, 3-bromo-N-cyclooctylbenzenesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
3-bromo-N-cyclooctylbenzenesulfonamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 3-bromo-N-cyclooctylbenzenesulfonamide has been shown to reduce the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-cyclooctylbenzenesulfonamide is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. However, there are also some limitations associated with its use in lab experiments. For example, 3-bromo-N-cyclooctylbenzenesulfonamide has a relatively low solubility in water, which can make it difficult to use in certain experimental systems. In addition, the synthesis of 3-bromo-N-cyclooctylbenzenesulfonamide is relatively complex, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 3-bromo-N-cyclooctylbenzenesulfonamide. One area of research could focus on the development of new synthetic methods for the production of 3-bromo-N-cyclooctylbenzenesulfonamide, which could improve its availability for research purposes. Another area of research could focus on the development of new therapeutic applications for 3-bromo-N-cyclooctylbenzenesulfonamide, particularly in the treatment of neurological disorders. Finally, further studies could be conducted to elucidate the exact mechanism of action of 3-bromo-N-cyclooctylbenzenesulfonamide, which could provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N-cyclooctylbenzenesulfonamide involves the reaction of 3-bromoaniline with cyclooctylamine in the presence of sulfuric acid. The resulting product is then treated with benzenesulfonyl chloride to obtain 3-bromo-N-cyclooctylbenzenesulfonamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
3-bromo-N-cyclooctylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 3-bromo-N-cyclooctylbenzenesulfonamide has been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and other neurological disorders.
Propriétés
Nom du produit |
3-bromo-N-cyclooctylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H20BrNO2S |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
3-bromo-N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO2S/c15-12-7-6-10-14(11-12)19(17,18)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,16H,1-5,8-9H2 |
Clé InChI |
MBQLCHBEYVHWGU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1CCCC(CCC1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)






